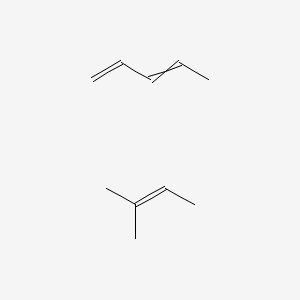![molecular formula C10H11ClOS B14428813 3-[(4-Chlorophenyl)sulfanyl]butanal CAS No. 81008-50-6](/img/structure/B14428813.png)
3-[(4-Chlorophenyl)sulfanyl]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]butanal is an organic compound characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butanal typically involves the reaction of 4-chlorothiophenol with butanal under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)sulfanyl]butanoic acid.
Reduction: 3-[(4-Chlorophenyl)sulfanyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]butanal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butanal involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]butanal
- 3-[(4-Methylphenyl)sulfanyl]butanal
- 3-[(4-Nitrophenyl)sulfanyl]butanal
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]butanal is unique due to the presence of the chlorine atom in the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Properties
CAS No. |
81008-50-6 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylbutanal |
InChI |
InChI=1S/C10H11ClOS/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,7-8H,6H2,1H3 |
InChI Key |
BIOGIOJNNVAUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
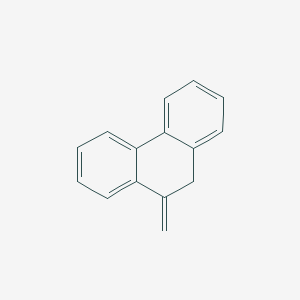
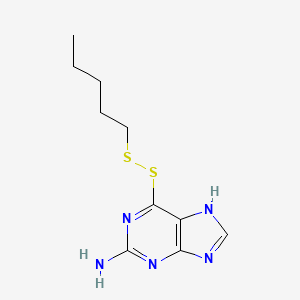
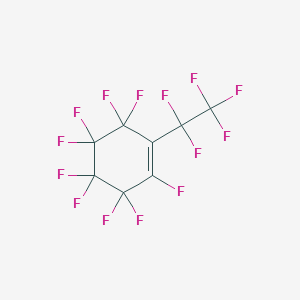
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
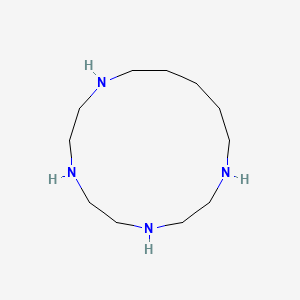
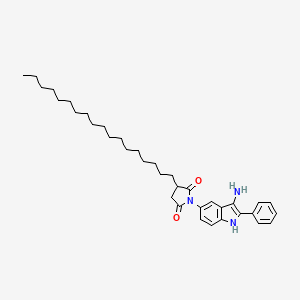
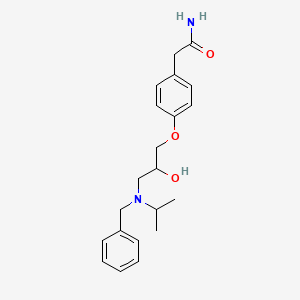
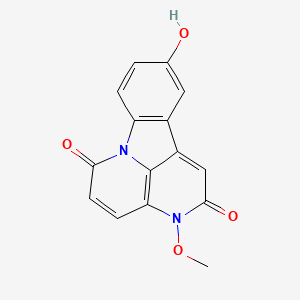
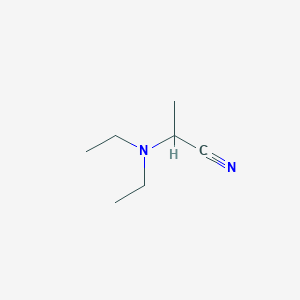
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
